GSK620
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Overview
Description
GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family of proteins, which includes bromodomain-containing protein 2 (BRD2), bromodomain-containing protein 3 (BRD3), bromodomain-containing protein 4 (BRD4), and bromodomain testis-specific protein (BRDT) . These proteins are epigenetic readers that bind acetylated histones through their bromodomains to regulate gene transcription . This compound has shown significant potential in targeting these proteins, making it a valuable tool in the study of various diseases .
Preparation Methods
The synthesis of GSK620 involves several key steps. The synthetic route often involves the use of advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification methods . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and rigorous quality control measures .
Chemical Reactions Analysis
GSK620 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK620 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the function of BET proteins and their role in gene regulation . In biology, this compound is used to investigate the mechanisms of epigenetic regulation and the impact of BET protein inhibition on cellular processes . In medicine, this compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders . The compound’s ability to selectively inhibit BD2 makes it a valuable tool for studying the therapeutic potential of BET protein inhibition .
Mechanism of Action
GSK620 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins, thereby preventing these proteins from interacting with acetylated histones . This inhibition disrupts the normal function of BET proteins in regulating gene transcription, leading to changes in the expression of target genes . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved in its mechanism of action are related to epigenetic regulation and gene expression .
Comparison with Similar Compounds
GSK620 is unique in its high selectivity for the second bromodomain (BD2) of BET proteins, with over 200-fold selectivity compared to other bromodomains . Similar compounds include GSK046 and GSK973, which also target BET proteins but may have different selectivity profiles and potencies . Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool for studying the specific functions of BD2 in various biological processes .
Properties
IUPAC Name |
1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCUOVXHPAQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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